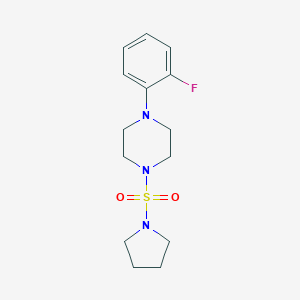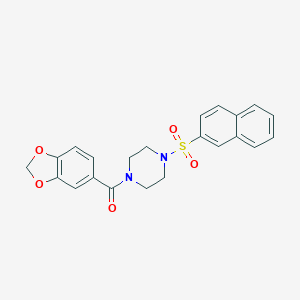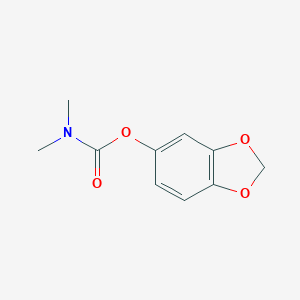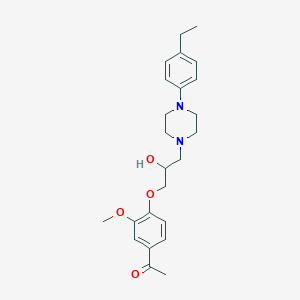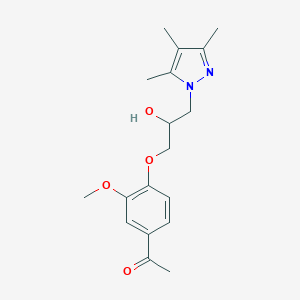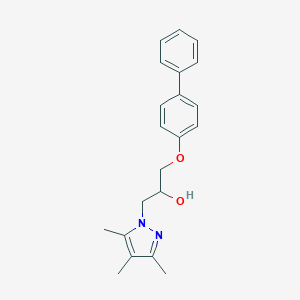
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA is a member of the acetylcholinesterase inhibitor family, which is a class of compounds that are known to enhance the activity of the neurotransmitter acetylcholine in the brain.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor, which means that it enhances the activity of the neurotransmitter acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a wide range of cognitive functions, including learning and memory. By inhibiting the activity of acetylcholinesterase, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide increases the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have antioxidant and anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to have good bioavailability, which means that it is easily absorbed by the body. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively short half-life, which means that it is quickly metabolized and eliminated from the body.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the study of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and half-life of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, which may enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, or N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor that has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to increase the levels of BDNF in the brain. While N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages, such as its low toxicity and good bioavailability, it also has some limitations, such as its relatively short half-life. Future research on N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide may lead to the development of more potent and selective acetylcholinesterase inhibitors, as well as the identification of novel therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylaniline with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. Other methods include the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine and acetamide, or the reaction of 5-chloro-2-methylbenzoyl isocyanate with pyrrolidine and acetic acid.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the progressive loss of cognitive function. One of the hallmarks of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which may slow down the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLAXLYWFKADU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


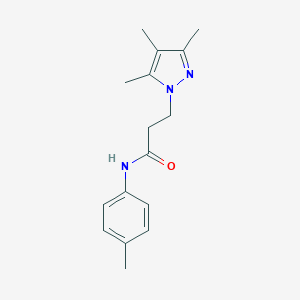
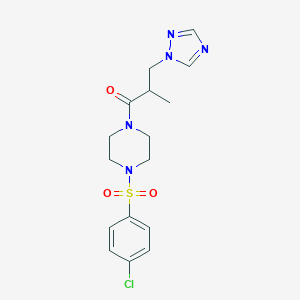
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)

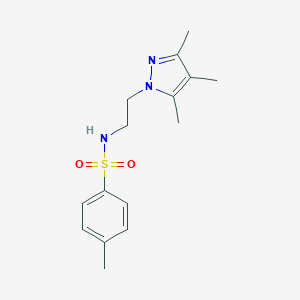
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
